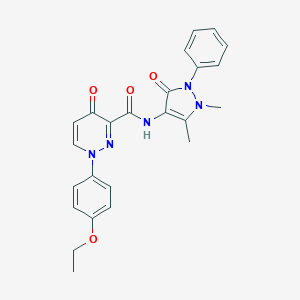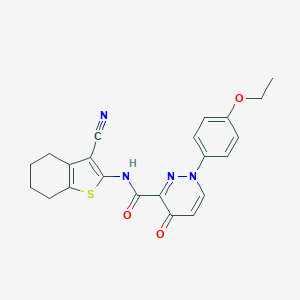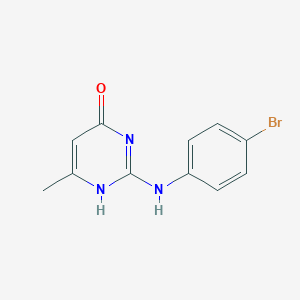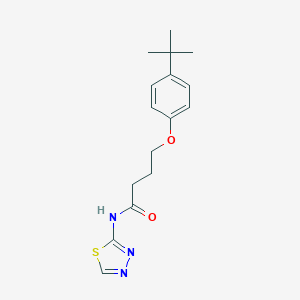![molecular formula C19H18ClN3O6S B253806 2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide](/img/structure/B253806.png)
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated phenyl group, a furoyl-substituted piperazine, and an isothiazolidinone ring with a dioxide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide typically involves multiple steps, including the formation of the isothiazolidinone ring and the introduction of the furoyl and piperazinyl groups. Common synthetic routes may involve:
Formation of the Isothiazolidinone Ring: This step often requires the use of thionyl chloride and a suitable amine to form the isothiazolidinone core.
Introduction of the Furoyl Group: The furoyl group can be introduced through acylation reactions using furoyl chloride and a base such as triethylamine.
Attachment of the Piperazinyl Group: The piperazinyl group is typically attached via nucleophilic substitution reactions, using piperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the carbonyl or nitro groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
相似化合物的比较
Similar Compounds
2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone: Lacks the dioxide moiety, which may affect its chemical reactivity and biological activity.
2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-thiazolidinone: Contains a thiazolidinone ring instead of an isothiazolidinone ring, leading to different chemical properties.
2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1-oxide: Has a single oxide group, which may influence its oxidation state and reactivity.
Uniqueness
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide is unique due to its combination of a chlorinated phenyl group, a furoyl-substituted piperazine, and an isothiazolidinone ring with a dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C19H18ClN3O6S |
|---|---|
分子量 |
451.9 g/mol |
IUPAC 名称 |
2-[2-chloro-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H18ClN3O6S/c20-14-4-3-13(12-15(14)23-17(24)5-11-30(23,27)28)18(25)21-6-8-22(9-7-21)19(26)16-2-1-10-29-16/h1-4,10,12H,5-9,11H2 |
InChI 键 |
PDDVBBAACNAXIP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
规范 SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B253724.png)
![(5E)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B253725.png)


![2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)
![N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)

![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)
![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
